2,3,6,7-Tetrachloroquinoxaline

Catalog No.
S722893
CAS No.
25983-14-6
M.F
C8H2Cl4N2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7-Tetrachloroquinoxaline

CAS Number

25983-14-6

Product Name

2,3,6,7-Tetrachloroquinoxaline

IUPAC Name

2,3,6,7-tetrachloroquinoxaline

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H

InChI Key

GQWLQHHUPKCOJH-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl

Synthesis and Characterization:

2,3,6,7-Tetrachloroquinoxaline is a heterocyclic aromatic compound with the chemical formula C₈H₂Cl₄N₂. Its synthesis has been reported in various scientific publications, often involving the condensation of 1,2-dichloro-benzene-1,4-diamine with glyoxal [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 2,3,6,7-Tetrachloroquinoxaline are still under investigation, its structural features suggest potential in various scientific fields:

  • Material Science: The presence of chlorine atoms in the molecule can influence its electronic properties, making it a candidate for exploring applications in organic electronics or optoelectronic devices.
  • Medicinal Chemistry: The quinoxaline core structure is present in several bioactive molecules with various pharmacological activities []. Further research is needed to explore if 2,3,6,7-Tetrachloroquinoxaline exhibits any such properties.
  • Supramolecular Chemistry: The aromatic rings and halogen atoms in the molecule can participate in non-covalent interactions, allowing for potential applications in the design of supramolecular assemblies with specific functionalities.

2,3,6,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, characterized by its molecular formula C8H2Cl4N2C_8H_2Cl_4N_2 and a molecular weight of 267.93 g/mol. This compound features a unique structure that includes four chlorine atoms attached to the quinoxaline framework, which significantly influences its chemical properties and reactivity. It is primarily recognized for its role in bio

  • Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under suitable conditions. This property allows for the synthesis of diverse derivatives.
  • Oxidation and Reduction: While the compound can undergo oxidation or reduction, specific conditions and reagents for these reactions are less commonly reported. The outcomes depend on the reagents used and the reaction environment .

Common Reagents and Conditions

  • Substitution Reagents: Amines, thiols, and other nucleophiles.
  • Oxidation/Reduction Conditions: Specific reagents have not been extensively documented.

Research indicates that 2,3,6,7-tetrachloroquinoxaline exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in:

  • Anticancer Properties: Investigations into its ability to inhibit cancer cell growth are ongoing.
  • Antimicrobial Activity: Its effectiveness against various pathogens is being explored .

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which may contribute to its biological effects.

The synthesis of 2,3,6,7-tetrachloroquinoxaline typically occurs through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction generally requires:

  • Organic Solvents: To facilitate the reaction.
  • High Temperatures: To promote efficient synthesis.
  • Strong Catalysts: To enhance reaction rates and yields.

In industrial settings, large-scale synthesis is optimized for high yield and purity through methods like recrystallization and rigorous quality control measures .

2,3,6,7-Tetrachloroquinoxaline has a broad range of applications across various fields:

  • Chemical Research: Utilized as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
  • Biological Research: Employed in proteomics to investigate protein interactions and functions.
  • Medicinal Chemistry: Explored for potential therapeutic uses in drug development.
  • Industrial Uses: Involved in producing dyes, fluorescent materials, and organic semiconductors .

The interaction studies of 2,3,6,7-tetrachloroquinoxaline focus on its binding affinity to enzymes and receptors. These studies help elucidate its potential mechanisms of action in biological systems. The compound's unique structural features allow it to engage with various molecular targets effectively.

Several compounds share structural similarities with 2,3,6,7-tetrachloroquinoxaline. Notable examples include:

  • 2,3-Dichloroquinoxaline: A less chlorinated derivative that exhibits similar chemical properties but may differ in reactivity and applications.
  • 2,3,6,7-Tetrachloropyrazine: Another chlorinated heterocycle that has distinct structural features and reactivity profiles.

Uniqueness

The high degree of chlorination in 2,3,6,7-tetrachloroquinoxaline imparts unique chemical properties that differentiate it from less chlorinated derivatives. This uniqueness enhances its value for specific research applications where these properties are advantageous .

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,6,7-Tetrachloroquinoxaline

Dates

Modify: 2023-08-15

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